Perospirone
Description
Identification and Initial Characterization as a Serotonin-Dopamine Antagonist (SDA)
Perospirone was first identified as a novel serotonin-dopamine antagonist (SDA)-type antipsychotic agent in 1987 by Sumitomo Pharmaceuticals. nih.govresearchgate.net Its initial characterization revealed high binding affinities for both serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors. nih.govresearchgate.net This dual antagonism is a hallmark of atypical antipsychotics, which are often associated with a broader spectrum of efficacy, particularly in addressing the negative symptoms of schizophrenia, and a reduced likelihood of extrapyramidal side effects compared to conventional antipsychotics. nih.govneura.edu.au Further research has also highlighted its partial agonist activity at serotonin 5-HT1A receptors, which is thought to contribute to its anxiolytic and mood-stabilizing effects. cpn.or.krpatsnap.com
Development by Dainippon Sumitomo Pharma
This compound was developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma (formerly Sumitomo Pharmaceuticals). drugbank.compatsnap.commedpath.com The development was part of a broader effort to create new antipsychotic agents with improved tolerability and efficacy profiles. nih.gov The research and development process was based on the atypical theory of serotonin-dopamine antagonists. researchgate.net
Introduction and Approval in Japan
Following its development and successful clinical trials, this compound received approval for use in Japan in December 2000. researchgate.netresearchgate.netnih.gov It was subsequently launched and marketed in Japan in 2001 under the trade name Lullan® for the treatment of schizophrenia and acute cases of bipolar mania. wikipedia.orgcpn.or.krnii.ac.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
| Record name | Perospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-41-6, 129273-38-7 | |
| Record name | Perospirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perospirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perospirone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEROSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
| Record name | Perospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacological Profile and Receptor Interactions
Neuroreceptor Binding and Affinity
Perospirone's pharmacological activity is characterized by its high affinity for several key neuroreceptors. taylorfrancis.comncats.io Its binding profile distinguishes it from some other atypical antipsychotics and is central to its mechanism of action. researchgate.net The following sections delve into the specifics of its interactions with dopamine (B1211576) and serotonin (B10506) receptors, as well as other significant receptor engagements.
Dopamine D2 Receptor Antagonism (High Affinity)
This compound demonstrates a high affinity for dopamine D2 receptors, where it acts as an antagonist. taylorfrancis.comncats.ioresearchgate.nettandfonline.comnih.gov This antagonism at D2 receptors is a cornerstone of its antipsychotic action, particularly in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. nih.govpatsnap.com By blocking these receptors, this compound modulates the overactivity of dopaminergic signaling in the mesolimbic pathway. nih.gov
Serotonin 5-HT2A Receptor Inverse Agonism/Antagonism (High Affinity)
With high affinity, this compound binds to serotonin 5-HT2A receptors, functioning as an inverse agonist or antagonist. taylorfrancis.comncats.ioresearchgate.nettandfonline.comnih.gov This action is believed to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia. drugbank.comnih.gov The blockade of 5-HT2A receptors may enhance dopamine and glutamate (B1630785) release in the mesocortical pathway, counteracting the hypoactivity associated with these symptoms. nih.gov
Serotonin 5-HT1A Receptor Partial Agonism (High Affinity)
A distinguishing feature of this compound's pharmacological profile is its high affinity for serotonin 5-HT1A receptors, at which it acts as a partial agonist. taylorfrancis.comncats.ioresearchgate.nettandfonline.comnih.govpatsnap.comselleck.co.jp This partial agonism at 5-HT1A receptors, which function as autoreceptors, is thought to contribute to its anxiolytic and antidepressant effects. taylorfrancis.compatsnap.com This property differentiates this compound from some other atypical antipsychotics like risperidone (B510). researchgate.net
Other Receptor Interactions
This compound also exhibits antagonistic activity at dopamine D4 receptors. researchgate.net While the precise clinical significance of this interaction is still being fully elucidated, D4 receptor antagonism is a feature of several antipsychotic medications. acs.org
The compound is also an antagonist at alpha-1 adrenergic receptors. researchgate.net This interaction is not directly related to its primary antipsychotic efficacy but can contribute to some of its other physiological effects. patsnap.com
Receptor Binding Affinities of this compound
The following table summarizes the in vitro binding affinities (Ki values) of this compound for various neuroreceptors. Lower Ki values indicate higher binding affinity.
| Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.6 - 1.4 | wikipedia.orgncats.iotandfonline.com |
| Serotonin 5-HT2A | 0.6 - 1.3 | wikipedia.orgncats.iotandfonline.com |
| Serotonin 5-HT1A | 0.72 - 2.9 | wikipedia.orgncats.iotandfonline.comselleck.co.jp |
| Dopamine D4 | 0.09 | ncats.io |
| Alpha-1 Adrenergic | 17 | ncats.io |
Histamine (B1213489) H1 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H1 receptor. drugbank.comnih.gov Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of the natural ligand, histamine. patsnap.com This interaction with H1 receptors is thought to contribute to some of the sedative effects observed with this compound. drugbank.comnih.govpatsnap.com
Dopamine D1 Receptor (Low Affinity/Minimal Clinical Significance)
This compound exhibits a low affinity for the dopamine D1 receptor. drugbank.comnih.govncats.io While it technically acts as an antagonist at this site, its binding is considerably weaker compared to its high affinity for D2 and 5-HT2A receptors. ncats.iomedchemexpress.com Consequently, its interaction with the D1 receptor is generally considered to have minimal clinical significance in its primary therapeutic effects. drugbank.comnih.gov
Mechanistic Insights into Therapeutic Action
The antipsychotic effects of this compound are mediated through its modulation of key neural pathways implicated in schizophrenia.
Mesolimbic Pathway Modulation via D2 Receptor Antagonism for Positive Symptoms
The positive symptoms of schizophrenia, such as hallucinations and delusions, are associated with hyperactivity of the mesolimbic dopamine pathway. patsnap.compsychopharmacologyinstitute.comresearcherslinks.com this compound acts as a potent antagonist at dopamine D2 receptors within this pathway. drugbank.comnih.govpatsnap.com By blocking these receptors, this compound reduces the excessive dopaminergic signaling, which is believed to alleviate these positive symptoms. drugbank.compatsnap.compsychopharmacologyinstitute.com Studies have shown that this compound preferentially increases Fos protein expression in the nucleus accumbens (a key component of the mesolimbic pathway) compared to the dorsolateral striatum, suggesting a more targeted action on this system. nih.gov
Mesocortical Pathway Modulation via 5-HT2A Receptor Antagonism for Negative Symptoms and Cognitive Impairment
Negative symptoms (e.g., social withdrawal, apathy) and cognitive deficits in schizophrenia are linked to a hypofunction of the mesocortical dopamine pathway. psychopharmacologyinstitute.comresearcherslinks.cometsu.edu this compound's antagonism of serotonin 5-HT2A receptors is crucial in addressing these aspects of the disorder. drugbank.comresearchgate.netpatsnap.com Blockade of 5-HT2A receptors is thought to enhance the release of dopamine and other neurotransmitters like glutamate in the prefrontal cortex, which is part of the mesocortical pathway. drugbank.comnih.gov This action may help to ameliorate negative symptoms and cognitive impairment. drugbank.compatsnap.com
Nigrostriatal Pathway Dopamine Regulation
The nigrostriatal pathway, which contains approximately 80% of the brain's dopamine, is critical for motor planning and execution. psychopharmacologyinstitute.com Blockade of D2 receptors in this pathway by antipsychotic drugs can lead to extrapyramidal symptoms (EPS). psychopharmacologyinstitute.com this compound's simultaneous potent antagonism of 5-HT2A receptors is thought to mitigate these risks. jst.go.jp Antagonism of 5-HT2A receptors can relieve the inhibition of dopamine release in the striatum, thereby counteracting the effects of D2 blockade and reducing the likelihood of EPS. jst.go.jp
Role of 5-HT1A Partial Agonism in Serotonin Release Inhibition and Symptom Improvement
This compound is a partial agonist at serotonin 5-HT1A receptors. drugbank.comnih.govresearchgate.net These receptors function as autoreceptors on serotonin neurons; their activation inhibits the release of serotonin. drugbank.comnih.govnih.gov By acting as a partial agonist, this compound can modulate serotonergic activity. drugbank.comresearchgate.net This action is believed to contribute to its therapeutic profile in several ways. Chronic administration can lead to the desensitization of these autoreceptors, resulting in a tonic activation of serotonin neurons. nih.gov Furthermore, 5-HT1A receptor activation has been shown to enhance dopamine release in the cortex, which may contribute to the improvement of negative and cognitive symptoms. nih.govresearchgate.netoup.com This partial agonism at 5-HT1A receptors is a key feature that distinguishes this compound and other third-generation antipsychotics, potentially offering a broader spectrum of efficacy against the symptoms of schizophrenia. researchgate.netresearchgate.net
Enzymatic Metabolism and Metabolites
The biotransformation of this compound is a complex process primarily occurring in the liver, involving multiple enzymatic pathways. This metabolism is crucial for the clearance of the drug and the formation of various metabolites, some of which retain pharmacological activity.
Primary Hepatic Metabolism (First-Pass Metabolism)
Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the liver. drugbank.com This initial metabolic pass significantly reduces the bioavailability of the parent compound. The primary metabolic pathways identified include hydroxylation, N-dealkylation, and S-oxidation. drugbank.comniph.go.jp
Cytochrome P450 Enzyme Involvement (CYP1A1, 2C8, 2D6, 3A4)
In vitro experiments using specific chemical inhibitors and antibodies have helped to elucidate the roles of these enzymes. For instance, while an inhibitor of CYP2D6 (quinidine) did not significantly affect this compound metabolism, inhibitors for CYP2C8 (quercetin) and CYP3A4 (ketoconazole) did cause a concentration-dependent decrease in its metabolism. nih.gov
Major Contribution of CYP3A4
Among the various CYP enzymes, CYP3A4 is the principal enzyme responsible for the metabolism of this compound. drugbank.comnih.govnih.govnii.ac.jp Studies using human liver microsomes have demonstrated that ketoconazole, a potent and specific inhibitor of CYP3A4, can almost completely inhibit the metabolism of this compound. nih.gov Similarly, anti-CYP3A4 antiserum also resulted in nearly complete inhibition. nih.gov The significant role of CYP3A4 is further supported by clinical studies showing that co-administration of this compound with CYP3A4 inhibitors, such as itraconazole, significantly inhibits its metabolism. nih.govnih.gov
The kinetic parameters determined from studies with expressed P450 isoforms further underscore the major role of CYP3A4, which exhibits a much higher maximal velocity (Vmax) of metabolism for this compound compared to other enzymes. nih.gov
Table 1: Kinetic Parameters of this compound Metabolism by CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) |
|---|---|---|
| CYP2C8 | 1.09 | 1.93 |
| CYP2D6 | 1.38 | 5.73 |
| CYP3A4 | 0.245 | 61.3 |
Data sourced from in vitro studies with expressed P450s. nih.gov
Active Metabolites: Hydroxythis compound
This compound is metabolized into several compounds, with at least one, hydroxythis compound (also known as ID-15036), being pharmacologically active. drugbank.comniph.go.jpnih.gov This active metabolite is formed through the hydroxylation of the cyclohexane-1,2-dicarboximide part of the this compound molecule. drugbank.comniph.go.jp
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hydroxythis compound |
| Ketoconazole |
| Itraconazole |
| Quercetin |
Clinical Efficacy and Therapeutic Applications
Effectiveness on Positive Symptoms
Perospirone has demonstrated efficacy in addressing the positive symptoms of schizophrenia, which include experiences such as hallucinations and delusions. drugbank.comnih.govneura.edu.aupatsnap.com The blockade of dopamine (B1211576) D2 receptors is thought to be the primary mechanism for reducing these symptoms. patsnap.comcambridge.org
In clinical trials, this compound has been shown to be effective against positive symptoms as measured by standard rating scales like the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). nih.gov However, some meta-analyses suggest that while effective, this compound may be inferior to other pooled second-generation antipsychotics in reducing PANSS positive subscale scores. researchgate.netresearchgate.net One study found that mosapramine (B1676756) was more effective for positive symptoms compared to a pool of other antipsychotics including this compound. dovepress.com
Effectiveness on Negative Symptoms
A notable aspect of this compound's clinical profile is its efficacy against the negative symptoms of schizophrenia, such as emotional withdrawal, blunted affect, and lack of motivation. drugbank.comnih.govneura.edu.aupatsnap.com The antagonism of serotonin (B10506) 5-HT2A receptors and partial agonism at 5-HT1A receptors are thought to contribute to this effect. drugbank.comcpn.or.kr
Several studies have highlighted this compound's effectiveness in improving negative symptoms. nih.govnih.gov A meta-analysis indicated that this compound was superior to the typical antipsychotic haloperidol (B65202) in reducing PANSS negative subscale scores. researchgate.netscienceopen.complos.org Another clinical trial comparing this compound with mosapramine found a significantly greater improvement in the blunted affect component of the PANSS negative score with this compound. wikipedia.org However, when compared to other pooled second-generation antipsychotics, a meta-analysis found this compound to be inferior in reducing negative symptoms. researchgate.net
Effectiveness on General Psychopathology
This compound has also been shown to be effective in improving general psychopathology in patients with schizophrenia, as assessed by scales such as the BPRS and the general psychopathology subscale of the PANSS. nih.govpatsnap.com In one study, the change in P300 amplitude, an electrophysiological marker, after switching to this compound correlated significantly with improvements in general psychopathology symptoms. nih.gov
Comparative Efficacy Studies
Data Tables
Table 1: this compound Efficacy on Schizophrenia Symptoms
| Symptom Domain | Key Findings | Citations |
| Positive Symptoms | Effective in reducing positive symptoms. | drugbank.comnih.govneura.edu.aupatsnap.com |
| May be inferior to other pooled second-generation antipsychotics. | researchgate.netresearchgate.net | |
| Negative Symptoms | Effective in improving negative symptoms. | nih.govnih.gov |
| Superior to haloperidol. | researchgate.netscienceopen.complos.org | |
| Showed greater improvement in blunted affect compared to mosapramine. | wikipedia.org | |
| May be inferior to other pooled second-generation antipsychotics. | researchgate.net | |
| General Psychopathology | Effective in improving general psychopathology. | nih.govpatsnap.com |
| No significant difference compared to other pooled antipsychotics in one meta-analysis. | researchgate.net | |
| Risperidone (B510) showed greater improvement at 8 weeks in one study. | researchgate.net |
Table 2: Comparative Efficacy of this compound
| Comparator | Key Findings | Citations |
| Haloperidol | This compound is significantly more effective against negative symptoms. | nih.govresearchgate.netscienceopen.complos.orgresearchgate.net |
| One trial showed superior overall symptom control with this compound. | wikipedia.org | |
| A meta-analysis found no significant difference in PANSS total, positive, and general scores. | researchgate.net | |
| Risperidone | Both drugs showed significant reductions in PANSS scores. | researchgate.netnih.gov |
| Risperidone showed greater improvement in total and general psychopathology scores at 8 weeks. | researchgate.netnih.gov | |
| Concluded to be as effective as risperidone for positive and negative symptoms in one study. | nih.gov | |
| One network meta-analysis found risperidone to be superior. | dovepress.com |
Onset of Action in Schizophrenia Treatment
The onset of therapeutic action for this compound in patients with schizophrenia is generally observed within the first few weeks of treatment. patsnap.com Phase II and III clinical trials have indicated that an 8-week course of this compound demonstrated efficacy, with the onset of action noted at approximately 2 weeks. nih.gov Many patients may start to see an improvement in their symptoms within a few days to a few weeks after beginning the medication. patsnap.com
Bipolar Mania
This compound is also approved and used in Japan for the treatment of acute cases of bipolar mania. wikipedia.orgnih.govncats.io Its mechanism of action, involving antagonism of dopamine D2 and serotonin 5-HT2A receptors, contributes to its therapeutic effects in managing manic episodes. ncats.ioontosight.ai
Efficacy in Acute Cases
This compound, an atypical antipsychotic, has been evaluated in various clinical trials for the treatment of acute schizophrenia, often compared against both first-generation (typical) and other second-generation (atypical) antipsychotics. wikipedia.org Its efficacy is primarily assessed using the Positive and Negative Syndrome Scale (PANSS), a standard measure for schizophrenia symptoms.
Comparisons with other atypical antipsychotics have yielded mixed results. An open-label clinical trial found no significant difference in efficacy or tolerability between this compound and aripiprazole (B633). wikipedia.org Similarly, a 2009 trial concluded that this compound produced a reduction in PANSS scores similar to that of risperidone. wikipedia.orgresearchgate.net However, a 2013 meta-analysis of five randomized controlled trials involving 562 patients concluded that while this compound was better than haloperidol in reducing negative symptoms, it was statistically less effective than other pooled second-generation antipsychotics in reducing total PANSS scores and positive subscale scores. nih.gov The meta-analysis showed that when compared to other atypical antipsychotics (excluding the first-generation haloperidol), this compound was inferior in reducing total, positive, negative, and general PANSS subscale scores. nih.gov
| Pooled SGAs | A 2013 meta-analysis found this compound was inferior in reducing PANSS total scores (SMD = 0.36) and positive subscale scores (SMD = 0.34). nih.gov | nih.gov |
Theoretical Efficacy in Bipolar Mania
This compound was introduced in Japan for the treatment of schizophrenia and acute cases of bipolar mania. wikipedia.org The therapeutic rationale for its use in bipolar mania stems from its mechanism of action, which is shared with other atypical antipsychotics proven effective for this condition. nih.gov this compound acts as a potent antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, a core mechanism for antimanic efficacy seen with drugs like olanzapine (B1677200) and risperidone. nih.govnih.gov
Furthermore, this compound is a partial agonist at the serotonin 5-HT₁A receptor, which may contribute to mood stabilization and anxiolytic effects. nih.govnih.gov This combined receptor profile suggests a theoretical basis for its effectiveness in managing the complex symptoms of acute mania, including psychosis, agitation, and mood lability. While large-scale international trials are limited, its approval and use in Japan for acute mania underscore its clinical utility in this indication. wikipedia.org
Delirium
The use of atypical antipsychotics for delirium is common due to their efficacy in managing psychotic and behavioral symptoms. nih.gov this compound has been evaluated in this context, showing promise as a safe and effective treatment option. nih.govresearchgate.net
An open-label study involving 38 patients diagnosed with delirium according to DSM-IV criteria investigated the effectiveness of this compound. nih.gov The study used the Delirium Rating Scale-Revised-98 (DRS-R-98) to assess symptom severity. nih.gov The results were positive, with this compound found to be effective in 86.8% (33 out of 38) of the patients. nih.gov The therapeutic effect was observed relatively quickly, with an average onset of 5.1 days. nih.gov
Another study specifically compared the efficacy of this compound to risperidone for the treatment of delirium in patients with advanced cancer. okayama-u.ac.jp This secondary analysis of a prospective observational study also used the DRS-R-98 to measure outcomes. okayama-u.ac.jp The findings suggested that this compound's effectiveness was comparable to that of risperidone, an established treatment for delirium. okayama-u.ac.jp Notably, the this compound-treated group showed a significant change in the DRS-R-98 total score from a baseline of 11.7 to 7.0 after three days. okayama-u.ac.jp The study also noted that this compound might be particularly useful for improving sleep-wake cycle disturbances in delirium, potentially due to its short half-life. okayama-u.ac.jpresearchgate.net
Table 2: Clinical Studies of this compound in Delirium
| Study Design | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Open-label trial | 38 patients with DSM-IV delirium | Effective in 86.8% of patients; mean time to effect was 5.1 days. nih.gov | nih.gov |
Cognitive Impairment
Impact on Cognitive Deficits in Schizophrenia
This compound, an atypical antipsychotic, has demonstrated potential in addressing the cognitive deficits associated with schizophrenia. patsnap.comdrugbank.com Research indicates that the blockade of serotonin 5-HT2A receptors by this compound may contribute to its effectiveness in treating cognitive impairments. patsnap.com Clinical studies have explored its impact on various cognitive domains. For instance, in a comparative study where patients were switched from other antipsychotics to this compound, risperidone, quetiapine (B1663577), or olanzapine, only risperidone showed an improvement in verbal working memory over a 4-week period, while a switch to quetiapine was associated with a worsening of this function. oup.com
A notable area of investigation involves the effect of this compound on the P300 event-related potential, a neurophysiological marker of cognitive processes such as attention and memory. One preliminary study with eight chronic schizophrenia patients revealed that switching to this compound was linked to a significant improvement in the negative symptoms measured by the Positive and Negative Syndrome Scale (PANSS). nih.gov Furthermore, the change in P300 amplitude after the switch to this compound showed a significant correlation with improvements in general psychopathology symptoms, including delusions, hallucinatory behavior, emotional withdrawal, depression, poor attention, and disturbance of volition. nih.gov These findings suggest that the clinical benefits of this compound may be partly mediated by its influence on cognitive functions as indexed by P300. nih.gov
Further research using standardized low-resolution brain electromagnetic tomography (sLORETA) has shown that a 6-month treatment with this compound enhanced P300 current density in the left superior frontal gyrus of patients with schizophrenia. frontiersin.org This enhancement in P300 activity was also correlated with improvements in social cognition. frontiersin.org
Table 1: Summary of this compound's Effect on Cognitive Function in Schizophrenia
| Cognitive Domain | Assessment Method | Key Findings |
|---|---|---|
| General Cognition | Clinical Observation | Blockade of 5-HT2A receptors is thought to contribute to efficacy against cognitive deficits. patsnap.com |
| Verbal Working Memory | Comparative Study | No significant improvement was noted in a 4-week switch study. oup.com |
| Attention, Memory | P300 Event-Related Potential | Change in P300 amplitude correlated with improvement in general psychopathology and cognitive-related symptoms. nih.gov |
| Social Cognition | P300 Current Density (sLORETA) | Enhanced P300 current density in the left prefrontal cortex, correlated with improved social cognition. frontiersin.org |
Role of 5-HT1A Receptor in Cognitive Enhancement
The partial agonist activity of this compound at the serotonin 5-HT1A receptor is a key aspect of its pharmacological profile and is believed to play a significant role in its potential for cognitive enhancement. patsnap.comnih.gov Atypical antipsychotics that are either direct or indirect 5-HT1A agonists, including this compound, have been associated with improved cognitive function in individuals with schizophrenia. nih.gov The stimulation of 5-HT1A receptors is hypothesized to improve cognitive function by enhancing cortical dopamine neurotransmission. oncotarget.com This is supported by the observation that atypical, but not typical, antipsychotics stimulate the efflux of dopamine from the cortex through a 5-HT1A-dependent mechanism. nih.gov
The activation of 5-HT1A receptors may also lead to the enhancement of dopamine and glutamate (B1630785) release in the mesocortical pathway, which could contribute to the improvement of cognitive symptoms. drugbank.com While direct evidence from studies solely focused on this compound's 5-HT1A activity and cognition is developing, the broader class effect of 5-HT1A agonists supports this mechanism. For instance, the addition of tandospirone, a 5-HT1A partial agonist, to treatment with typical antipsychotics has been shown to improve executive function and verbal memory in patients with schizophrenia. frontiersin.org This suggests that the 5-HT1A receptor is a promising target for addressing cognitive impairments in this population. oncotarget.comfrontiersin.org
Influence on EEG Microstates and Brain Connectivity
Electroencephalography (EEG) microstates are brief, quasi-stable topographical patterns of the scalp's electrical field, representing momentary functional states of brain networks. imrpress.com In schizophrenia, abnormalities in these microstates suggest altered brain connectivity and neural activity. researchgate.netnih.gov Research indicates that antipsychotic medications can influence these microstate dynamics.
Specifically, antipsychotic agents like this compound and haloperidol have been shown to extend the mean duration of microstates and may help to alleviate abnormal changes in microstate dynamics in patients with schizophrenia. imrpress.comresearchgate.net One study noted that a low dose of this compound administered to healthy volunteers led to an increased duration in microstate class D, potentially counteracting the abnormalities observed in schizophrenia where this microstate class is often shortened. nih.gov This suggests that this compound may have a normalizing effect on the brain's large-scale network dynamics. nih.gov The study of EEG microstates provides a valuable tool for understanding the neurophysiological underpinnings of schizophrenia and the therapeutic effects of compounds like this compound. frontiersin.org
Involuntary Movements (e.g., Huntington's Disease)
Huntington's disease is a neurodegenerative disorder characterized by involuntary movements (chorea), cognitive decline, and psychiatric symptoms. nih.gov The management of chorea often involves medications that modulate dopamine transmission. wileymicrositebuilder.com A case report has documented the clinical improvement of both involuntary movements and psychiatric symptoms (specifically fear and anxiety) in a patient with Huntington's disease following treatment with this compound. nih.gov
The therapeutic effect of this compound on the hyperkinetic movements in this case was attributed to its antagonist action at dopamine D2 receptors. nih.gov This mechanism is shared by other antipsychotic medications used to manage chorea. wileymicrositebuilder.comfrontiersin.org The improvement in psychiatric symptoms was potentially linked to its agonist effects at serotonin 5-HT1A receptors. nih.gov While this case report suggests a potential utility for this compound in managing the multifaceted symptoms of Huntington's disease, further studies are needed to confirm these findings. nih.gov
Early Intervention and Prodromal Psychosis
Potential in Clinical High-Risk Individuals
There is growing interest in early intervention for individuals identified as being at clinical high risk (CHR) or in an "at-risk mental state" (ARMS) for developing psychosis, with the goal of delaying or preventing the onset of schizophrenia. nih.govnih.gov The use of antipsychotic medication in this population is a subject of ongoing discussion due to ethical considerations and potential side effects. nih.gov
A preliminary, open-label trial investigated the use of this compound in help-seeking individuals identified as being at clinical high risk. nih.govnih.govsemanticscholar.org The study, which monitored participants for 26 weeks, found a significant improvement in prodromal symptoms as measured by the Scale of Prodromal Symptoms (SOPS). nih.govnih.gov The pharmacological profile of this compound, being a combined serotonin 5-HT2/dopamine antagonist and a 5-HT1A receptor agonist, suggests it may not only address attenuated positive symptoms but also be effective for anxiety, negative symptoms, and cognitive deficits that are often present in the prodromal phase. nih.govsemanticscholar.org This trial indicated that this compound could offer clinical benefits for individuals at high risk for psychosis without causing serious adverse events, though it highlighted the need for further placebo-controlled studies for confirmation. nih.govnih.gov
Alleviation of Prodromal Symptoms
This compound has been investigated for its potential to alleviate prodromal symptoms in individuals at clinical high risk (CHR) for psychosis. The goal of early intervention in this "at-risk mental state" (ARMS) is to mitigate distressing symptoms and potentially delay or prevent the onset of a full-blown psychotic disorder. cambridge.orgusdbiology.com While the use of antipsychotics in this population is a subject of debate due to ethical considerations and potential side effects, the pharmacological profile of some newer agents like this compound has prompted research into their utility. cambridge.orgusdbiology.comnih.gov
A preliminary, open-label trial conducted in Japan explored the long-term efficacy and tolerability of this compound in young people identified as being at CHR for psychosis. cambridge.orgusdbiology.com The study participants were help-seeking outpatients who met the criteria for CHR, as determined by the Structured Interview for Prodromal Symptoms (SIPS). cambridge.orgusdbiology.com The primary measure of efficacy was the Scale of Prodromal Symptoms (SOPS), which assesses the severity of positive symptoms, negative symptoms, disorganized symptoms, and general symptoms. cambridge.orgusdbiology.compalliativedrugs.org
The results of this 26-week trial indicated a significant improvement in total SOPS scores from baseline. cambridge.orgusdbiology.com This suggests that this compound therapy may provide a clinical benefit for individuals experiencing prodromal psychotic symptoms. cambridge.orgusdbiology.com Notably, the study reported that no serious adverse events occurred during the treatment period. cambridge.orgusdbiology.com
The therapeutic effect of this compound in this context is thought to be related to its unique pharmacological properties. cambridge.orgnih.gov It acts as a combined serotonin 5-HT2A and dopamine D2 receptor antagonist, a mechanism common to many atypical antipsychotics that helps in reducing positive psychotic symptoms. jst.go.jp Additionally, this compound is a partial agonist at the serotonin 5-HT1A receptor, which is believed to contribute to its anxiolytic effects and may also play a role in ameliorating negative and cognitive symptoms. cambridge.orgnih.govjst.go.jp This broader spectrum of action may be particularly beneficial for the varied and often complex symptom presentation of individuals in a prodromal state. cambridge.org
Table 1: Summary of a Preliminary Open Trial of this compound for Clinical High Risk (CHR) Patients
| Study Design | Participants | Duration | Primary Outcome Measure | Key Findings |
| Preliminary Open Trial | Young, help-seeking individuals at Clinical High Risk (CHR) for psychosis | 26 weeks | Scale of Prodromal Symptoms (SOPS) | Significant improvement in SOPS scores from baseline. |
| No serious adverse events reported. |
Augmentation Strategies
While this compound monotherapy is utilized for psychotic disorders, augmentation strategies involving the addition of other psychotropic agents are sometimes considered in clinical practice to address specific symptoms or enhance therapeutic response, particularly in treatment-resistant cases. cambridge.orgcambridge.org It is important to note that the augmentation of this compound has not been systematically studied in large-scale, controlled trials for all the combinations listed below. cambridge.org
Concomitant Use with Benzodiazepines for Agitation
For the short-term management of agitation, the addition of a benzodiazepine (B76468) to this compound treatment may be considered. cambridge.org Agitation can be a significant and distressing symptom in various psychiatric conditions, and the sedative and anxiolytic properties of benzodiazepines can provide rapid relief while the antipsychotic effects of this compound take hold. Combining this compound with central nervous system depressants like benzodiazepines can, however, increase the risk of sedation and drowsiness. patsnap.com
Combination with Mood-Stabilizing Anticonvulsants (e.g., Valproate, Carbamazepine, Lamotrigine)
Theoretically, the addition of a mood-stabilizing anticonvulsant to this compound could be beneficial in the management of both schizophrenia and bipolar mania. cambridge.org Mood stabilizers such as valproate, carbamazepine, and lamotrigine (B1674446) are used to control mood swings and reduce the risk of recurrent episodes in bipolar disorder. In schizophrenia, they are sometimes used as adjunctive treatments to address affective symptoms, aggression, or poor response to antipsychotics alone. While systematic studies on this compound in combination with these specific agents are limited, the general principle of combining antipsychotics with mood stabilizers is an established practice for certain clinical presentations. cambridge.orgnih.gov
Augmentation with Lithium in Bipolar Mania
For patients with bipolar mania, augmenting this compound with lithium may be a helpful strategy. cambridge.org Lithium is a first-line mood stabilizer for the treatment of acute mania and for the long-term prevention of both manic and depressive episodes. droracle.aipsychiatrictimes.com In cases of severe or treatment-resistant mania, the combination of an antipsychotic and a mood stabilizer like lithium is a common therapeutic approach. nih.gov This combination targets the psychotic symptoms with the antipsychotic and aims to stabilize the underlying mood disturbance with lithium. cambridge.orgdroracle.ai
Pharmacovigilance and Safety Considerations
Adverse Event Profile Analysis
Perospirone, an atypical antipsychotic, demonstrates a distinct adverse event profile that warrants careful consideration in clinical practice. Analysis of its safety is crucial for understanding its therapeutic index and positioning among other antipsychotic agents. The following sections detail specific safety considerations based on clinical research and pharmacological data.
Extrapyramidal symptoms (EPS) are movement disorders that can arise from treatment with antipsychotic medications. patsnap.com These symptoms include acute reactions like dystonia (involuntary muscle contractions), akathisia (a state of restlessness), and parkinsonism, as well as tardive dyskinesia, which involves involuntary, repetitive body movements that can occur with long-term use. patsnap.comyoutube.comnih.gov The primary mechanism underlying these effects is the blockade of dopamine (B1211576) D2 receptors in the brain's nigrostriatal pathway, which is critical for motor control. youtube.comcambridge.org While atypical antipsychotics were developed to minimize this risk, EPS can still occur. nih.gov
A defining characteristic of atypical antipsychotics, including this compound, is a significantly reduced risk of inducing EPS compared to older, typical antipsychotics like haloperidol (B65202). patsnap.comnih.gov Typical antipsychotics exhibit strong D2 receptor blocking activity, making them more likely to cause these motor side effects. youtube.com Clinical evidence suggests that this compound tends to produce less severe extrapyramidal side effects than haloperidol, although in one clinical trial, this difference did not reach statistical significance. wikipedia.org The lower propensity for EPS is a key factor that distinguishes second-generation antipsychotics from first-generation agents. umich.edu
| Drug Class | Relative Incidence of EPS | Supporting Evidence |
|---|---|---|
| This compound (Atypical) | Lower | Generally less common and less severe compared to typical antipsychotics. patsnap.comwikipedia.org |
| Typical Antipsychotics (e.g., Haloperidol) | Higher | Associated with a greater risk of EPS due to strong D2 receptor antagonism. youtube.comnih.gov |
When compared to other atypical antipsychotics, this compound is reported to have a higher incidence of extrapyramidal side effects. wikipedia.org However, the relative risk varies depending on the comparator drug. For instance, a 2009 clinical trial found that the frequency and severity of EPS associated with this compound were similar to those observed with risperidone (B510). wikipedia.org In another study comparing this compound to mosapramine (B1676756), a trend was noted that favored this compound for producing less prominent EPS, though the result was not statistically significant. wikipedia.org
| Drug Comparison | Relative Incidence of EPS | Clinical Trial Findings |
|---|---|---|
| This compound vs. Other Atypicals (General) | Higher | This compound is noted to have a higher incidence of EPS than many other atypical antipsychotics. wikipedia.org |
| This compound vs. Risperidone | Similar | A clinical trial found similar frequency and severity of EPS between the two groups. wikipedia.org |
| This compound vs. Mosapramine | Trend towards Lower (Not Statistically Significant) | A trend was observed favoring this compound for less prominent EPS. wikipedia.org |
Drug-induced parkinsonism (DIP) is a specific form of EPS characterized by symptoms that mimic idiopathic Parkinson's disease, such as slowed movement (bradykinesia), rigidity, and tremor. cambridge.orgscielo.org.mxapdaparkinson.org This condition is a common side effect of medications that block dopamine D2 receptors, including both typical and atypical antipsychotics. medlink.com The acute blockade of these receptors in the striatum is the direct cause of these parkinsonian symptoms. cambridge.org this compound is known to cause drug-induced parkinsonism and akathisia. cambridge.org Although atypical antipsychotics were developed to reduce this risk, DIP remains a potential and often underrecognized problem among patients treated with these agents. medlink.com
Sedation and drowsiness are among the most common adverse events associated with this compound. patsnap.compatsnap.com This sedative effect can be especially pronounced at the start of treatment or following a dosage increase. patsnap.com The mechanism behind this effect may be related to this compound's action as an inverse agonist at histamine (B1213489) H1 receptors. nih.gov Combining this compound with other central nervous system depressants, such as alcohol or benzodiazepines, can exacerbate drowsiness. patsnap.com One meta-analysis suggested that this compound was associated with a lower risk of somnolence compared to some other antipsychotics. nih.gov However, another Japanese study included in the same analysis found that this compound was associated with a higher incidence of somnolence, indicating variability in clinical findings. nih.gov
Insomnia is also listed as a notable side effect of this compound. cambridge.org In a network meta-analysis of adverse effects on sleep, insomnia, somnolence, and sedation were the most frequently reported sleep-related issues with antipsychotics. nih.gov While the same study indicated that drugs like chlorpromazine (B137089) and clozapine (B1669256) were among the safest options regarding insomnia risk, specific comparative data on the incidence of insomnia caused by this compound is less detailed. nih.gov
Orthostatic Hypotension
This compound, like other antipsychotic agents, carries a risk of causing orthostatic hypotension, which is a form of low blood pressure that happens when you stand up from sitting or lying down. nih.gov This effect is primarily linked to the drug's antagonism of alpha-1 adrenergic receptors. psychopharmacologyinstitute.com While some studies suggest this compound has a relatively low propensity for inducing orthostatic hypotension, caution is still advised, particularly for patients with pre-existing cardiovascular conditions. cambridge.orgtaylorfrancis.com The use of this compound in individuals with cardiac impairment has not been extensively studied, warranting careful consideration due to this risk. cambridge.orgaarogyaminds.com Concomitant use with antihypertensive medications or other alpha-1 antagonists may potentiate this effect. cambridge.org Conditions that predispose a patient to hypotension, such as dehydration, can also increase the risk. cambridge.org
Potential for Body Temperature Dysregulation
Atypical antipsychotics as a class have the potential to disrupt the body's core temperature regulation. cambridge.org this compound is included in this class, and it may interfere with the body's ability to manage temperature fluctuations. cambridge.org This can manifest as either hyperthermia (abnormally high body temperature) or hypothermia (abnormally low body temperature). nih.gov The mechanism is thought to involve the drug's action on dopamine and serotonin (B10506) receptors in the hypothalamus, the brain region responsible for integrating thermoregulatory responses. frontiersin.org Caution is recommended for patients who may be exposed to conditions that could elevate body temperature, such as strenuous exercise, extreme heat, or dehydration. cambridge.orgcambridge.org
Dysphagia Risk
The use of antipsychotic medications has been associated with dysphagia, or difficulty swallowing. cambridge.orgresearchgate.net This adverse effect is considered a potential risk with this compound, particularly for patients who are already at risk for aspiration pneumonia. cambridge.org The underlying mechanism is often linked to drug-induced extrapyramidal symptoms, which can affect the coordination of the small cervical muscles required for the complex process of swallowing. researchgate.netnih.gov Complications arising from dysphagia can be severe, including choking, aspiration pneumonia, malnutrition, and dehydration. researchgate.netnih.gov
Seizure Risk
This compound has been associated with a risk of seizures, although this is considered a rare event. cambridge.orgaarogyaminds.com Antipsychotic drugs can lower the seizure threshold, making it potentially easier for a seizure to occur. mdedge.com Therefore, this compound should be used with caution in individuals with a history of seizures or conditions that may predispose them to seizures. cambridge.orgpatsnap.com
Neuroleptic Malignant Syndrome (NMS)
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal adverse reaction associated with antipsychotic medications, including this compound. nih.govoup.comnih.gov It is characterized by a distinct set of symptoms: hyperpyrexia (high fever), severe muscle rigidity, altered mental status (ranging from confusion to coma), and autonomic dysfunction, which can include tachycardia and unstable blood pressure. nih.govoup.com Laboratory findings often show elevated creatine (B1669601) phosphokinase (CPK) levels, indicating muscle damage. nih.gov In severe instances, NMS can lead to rhabdomyolysis (breakdown of muscle tissue) and acute renal failure. cambridge.orgnih.gov Risk factors that may increase the likelihood of developing NMS include dehydration, agitation, and abrupt changes in the dosage of the antipsychotic medication. nih.gov Case reports have documented the occurrence of NMS in patients treated with this compound. nih.govoup.compsychiatryonline.org
QT Interval Prolongation
The potential for antipsychotic drugs to prolong the QT interval on an electrocardiogram (ECG) is a significant safety concern due to the associated risk of serious cardiac arrhythmias, such as Torsades de Pointes (TdP). wikipedia.orgmedsafe.govt.nz A prolonged QT interval signifies a delay in ventricular repolarization. wikipedia.org For this compound, evidence suggests it may have a lower risk of this adverse effect compared to some other antipsychotics. One case report noted that a patient who experienced QT interval prolongation while on zotepine (B48254) saw the issue resolve after being switched to this compound. nih.govwikipedia.org Despite this, the potential for cardiac effects warrants careful consideration, especially in patients with underlying cardiac conditions or those taking other medications known to affect the QT interval.
Drug-Drug Interactions
The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. cambridge.orgnih.gov This makes it susceptible to interactions with other drugs that inhibit or induce this enzyme.
CYP3A4 Inhibitors : Co-administration of this compound with strong inhibitors of CYP3A4 can lead to a significant increase in its plasma concentration, potentially heightening the risk of adverse effects. patsnap.comnih.gov
CYP3A4 Inducers : Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of this compound, leading to lower plasma levels and potentially reducing its therapeutic efficacy. cambridge.orgpatsnap.com
Central Nervous System (CNS) Depressants : Combining this compound with other CNS depressants, such as alcohol or benzodiazepines, can result in additive sedative effects. patsnap.com
Serotonergic Agents : Caution is advised when this compound is used with other medications that affect serotonin levels, like selective serotonin reuptake inhibitors (SSRIs), due to a theoretical risk of serotonin syndrome. patsnap.com
The following table summarizes key potential drug-drug interactions with this compound:
| Interacting Agent Class | Example(s) | Mechanism of Interaction | Potential Clinical Effect on this compound |
| CYP3A4 Inhibitors | Ketoconazole, Erythromycin, Fluvoxamine | Inhibition of CYP3A4 metabolism | Increased plasma concentration and risk of side effects cambridge.orgpatsnap.comnih.gov |
| CYP3A4 Inducers | Carbamazepine, Rifampin | Induction of CYP3A4 metabolism | Decreased plasma concentration and potential for reduced efficacy cambridge.orgpatsnap.com |
| CNS Depressants | Alcohol, Benzodiazepines | Additive pharmacodynamic effects | Enhanced sedation and drowsiness patsnap.com |
| Antihypertensive Agents | Alpha-1 antagonists | Additive pharmacodynamic effects | Increased risk of orthostatic hypotension cambridge.org |
Special Populations
The use of atypical antipsychotics, including this compound, in elderly patients with dementia-related psychosis requires careful consideration. Regulatory agencies have issued warnings about an increased risk of mortality and cerebrovascular events, such as stroke, in this patient population when treated with atypical antipsychotics. cambridge.orgaarogyaminds.commedicalnewstoday.com These agents are generally not approved for the treatment of behavioral symptoms of dementia. cambridge.orgaarogyaminds.com
Despite these risks, several studies have investigated this compound for managing aggression and agitation in patients with dementia. Research suggests that this compound may be effective and safe for improving these behavioral symptoms in elderly patients. nih.govnih.gov
| Study Focus | Key Findings | Source |
|---|---|---|
| Efficacy on aggressive and agitated behavior (6-week study, 6 patients) | Significant improvement in total BEHAVE-AD and aggressiveness subscale scores within 2 weeks. | nih.gov |
| Efficacy on aggressive and agitated behavior (6-week study, 18 patients) | Significant improvement in verbal outbursts and agitation scores after 4 weeks. | nih.gov |
| General Use in Elderly | Associated with an increased risk of death and cerebrovascular events when used for dementia-related psychosis. | cambridge.orgaarogyaminds.com |
Caution is advised when administering this compound to patients with renal impairment. cambridge.orgaarogyaminds.com While many second-generation antipsychotics are considered generally safe in renal disease due to extensive hepatic metabolism, the specific pharmacokinetics of this compound in individuals with renal dysfunction have not been fully clarified. mdedge.comdovepress.com A study involving inpatients with renal dysfunction and prolonged delirium included this compound among the prescribed antipsychotics, but highlighted that data on drug pharmacokinetics in this population are limited. dovepress.com Therefore, careful monitoring is recommended for patients with impaired kidney function who are receiving this compound.
Use in Patients with Hepatic Impairment
The liver is the primary site of metabolism for this compound. In vitro studies using human liver microsomes have identified the Cytochrome P450 3A4 (CYP3A4) enzyme as the main pathway for its breakdown. cambridge.orgnih.gov This reliance on a single, major metabolic pathway means that the drug's clearance can be significantly affected by the functional capacity of the liver.
Given this metabolic profile, caution is advised when administering this compound to individuals with hepatic impairment. cambridge.org While specific clinical studies detailing the pharmacokinetics of this compound in patients with varying degrees of liver dysfunction are not extensively detailed in publicly available literature, the principles of pharmacokinetics suggest that moderate to severe hepatic impairment could lead to decreased metabolism. This, in turn, may result in higher plasma concentrations of the drug, potentially increasing the risk of adverse effects. Therefore, careful monitoring is recommended for this patient population.
Interactions with other drugs that are potent inhibitors of the CYP3A4 enzyme, such as ketoconazole, can also significantly reduce this compound's metabolism, mimicking the effects of hepatic impairment. nih.gov
| Metabolic Pathway | Potential Impact of Hepatic Impairment | Clinical Recommendation |
|---|---|---|
| Primarily via Cytochrome P450 3A4 (CYP3A4) | Reduced drug metabolism and clearance, leading to potentially elevated plasma concentrations. | Use with caution. |
Use in Patients with Cardiac Impairment
The use of this compound in patients with pre-existing cardiac impairment has not been formally studied. cambridge.org Consequently, its safety profile in this specific population is not established. The primary cardiovascular concern noted is the risk of orthostatic hypotension (a sudden drop in blood pressure upon standing), which can lead to dizziness or fainting. cambridge.org This effect is a known risk associated with some antipsychotic medications. Therefore, administering this compound to patients with cardiac conditions warrants caution. cambridge.org
Pregnancy and Lactation (Animal Data)
Comprehensive preclinical safety studies, including reproductive and developmental toxicology, were conducted on this compound (then known as SM-9018) prior to its approval in Japan. bioworld.com A 1997 report indicated that a full supplemental issue of the journal Clinical Report was dedicated to the preclinical toxicity, pharmacokinetics, and metabolism of the compound. bioworld.com However, the specific findings from these animal studies—detailing effects on fertility, embryo-fetal development (teratogenicity), and pre- and post-natal development—are not available in the widely accessible scientific literature. Without access to these primary data, a detailed summary of the animal reproductive toxicology of this compound cannot be provided.
Discontinuation Syndrome and Rebound Effects
As with many centrally acting agents, the abrupt cessation of this compound treatment can lead to withdrawal phenomena. Rapid discontinuation may precipitate a rebound of psychotic symptoms or a general worsening of the underlying condition. cambridge.org This is a recognized issue with antipsychotic medications and is often referred to as a discontinuation syndrome.
To mitigate these risks, a gradual dose reduction over a period of several weeks is recommended when discontinuing this compound. cambridge.org A slow tapering schedule allows the body to adapt to the absence of the medication, minimizing the risk of rebound effects and withdrawal symptoms. For instance, a down-titration over a period of 6 to 8 weeks has been suggested. cambridge.org
| Event | Associated Risks | Recommended Management |
|---|---|---|
| Rapid Discontinuation | - Rebound psychosis
| Slow, gradual dose reduction (tapering) over several weeks (e.g., 6-8 weeks). |
Research Methodologies and Paradigms
Clinical Trial Design
The clinical investigation of perospirone has utilized a variety of study designs to assess its properties. These include randomized controlled trials, open-label studies, and various forms of meta-analyses.
Randomized Controlled Trials (RCTs)
Table 1: Overview of Selected Randomized Controlled Trials Involving this compound
| Trial | Comparator | Number of Patients | Duration | Key Efficacy Findings |
|---|---|---|---|---|
| Okugawa et al. (2009) | Risperidone (B510) | 66 | 12 weeks | Both groups showed significant PANSS score reductions; no significant difference at 4 and 12 weeks. nih.gov |
| Unspecified Trial | Haloperidol (B65202) | Not Specified | Not Specified | This compound showed significantly superior overall symptom control. wikipedia.org |
| Unspecified Trial | Mosapramine (B1676756) | Not Specified | Not Specified | Similar reduction in total PANSS scores; this compound showed greater improvement in blunted affect. wikipedia.org |
Open-Label Studies
Open-label studies have also contributed to the understanding of this compound. A 12-week, randomized, open-label study published in 2013 compared the efficacy and safety of this compound and aripiprazole (B633) in Japanese patients with schizophrenia. nih.gov In this study, 100 patients were randomized, with 51 receiving this compound and 49 receiving aripiprazole. nih.gov Both treatment groups exhibited significant improvements over the course of the study, with notable reductions in total PANSS scores. nih.gov The study concluded that there were no significant differences in the change scores for the PANSS and Clinical Global Impression-Severity Scale (CGI-S) between the this compound and aripiprazole groups, indicating comparable efficacy. nih.gov A preliminary open trial also suggested that this compound may be beneficial for individuals at clinical high risk for psychosis, showing improvement in symptoms without causing severe adverse effects. semanticscholar.org
Table 2: Findings from a Randomized Open-Label Study of this compound vs. Aripiprazole
| Parameter | This compound Group (n=51) | Aripiprazole Group (n=49) | Outcome |
|---|---|---|---|
| Study Design | Randomized, open-label, flexible-dose | Randomized, open-label, flexible-dose | 12-week duration |
| PANSS Total Score | Significant reduction from baseline (p<0.0001) | Significant reduction from baseline (p<0.0001) | No significant difference between groups in change scores. nih.gov |
| CGI-S Score | Improvement noted | Improvement noted | No significant difference between groups in change scores. nih.gov |
Meta-Analyses and Systematic Reviews
Systematic reviews and meta-analyses have been conducted to synthesize the available evidence on this compound. A 2013 meta-analysis of five randomized controlled trials, encompassing 562 adult patients with schizophrenia, compared this compound to other antipsychotics including olanzapine (B1677200), quetiapine (B1663577), risperidone, aripiprazole, haloperidol, and mosapramine. plos.orgnih.gov This analysis found that while this compound was comparable to the pooled antipsychotics in reducing negative and general symptoms on the PANSS, it was inferior in reducing total and positive subscale scores. nih.gov However, a key finding was that this compound was superior to haloperidol in reducing negative symptoms. plos.orgnih.gov
Another systematic review and meta-analysis focusing on cardiometabolic risks identified the same five RCTs. plos.org This analysis, with 256 patients randomized to this compound, found no significant difference between this compound and other antipsychotics concerning weight gain and total cholesterol levels. plos.orgscienceopen.com
Preclinical Research Models
Preclinical research, particularly using animal models, has been instrumental in elucidating the neurobiological mechanisms of this compound.
Animal Models of Schizophrenia (e.g., Phencyclidine-induced cognitive deficits)
Animal models designed to mimic certain aspects of schizophrenia, such as cognitive deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP), have been used to study this compound. nih.govoup.com In a 2008 study, researchers investigated the effects of this compound on PCP-induced cognitive deficits in mice. nih.gov The study found that subchronic administration of this compound for 14 days dose-dependently attenuated the cognitive deficits induced by repeated PCP administration. nih.gov
Further investigation into the mechanism revealed that the beneficial effects of this compound on these cognitive deficits were antagonized by the co-administration of a selective serotonin (B10506) 5-HT1A receptor antagonist, WAY100635. nih.govoup.com This suggests that the amelioration of PCP-induced cognitive deficits by this compound is mediated, at least in part, through its agonistic activity at 5-HT1A receptors. nih.gov The study also noted that repeated PCP administration led to a reduction in 5-HT1A receptor levels in the hippocampus of the mice, further supporting the role of this receptor system in both the model's pathology and the compound's mechanism of action. nih.gov The impairment of object recognition memory in the novel object recognition test is a common behavioral change observed in ICR strain mice after withdrawal from PCP, and this deficit is attenuated by second-generation antipsychotics like this compound. oup.com
Animal Models of Obsessive-Compulsive Disorder (e.g., Marble-Burying Behavior)
The marble-burying test in mice is a widely utilized animal model to screen for potential anti-obsessive-compulsive disorder (OCD) activity. karger.com In this paradigm, the repetitive and seemingly non-functional behavior of burying glass marbles is considered analogous to the compulsive rituals seen in OCD. researchgate.netdergipark.org.tr
Studies have shown that this compound inhibits marble-burying behavior in mice. researchgate.netnih.gov This effect is notable because it occurs at a dose that does not concurrently suppress locomotor activity, distinguishing it from other antipsychotics like haloperidol and risperidone, which do inhibit motor function at doses that reduce marble-burying. researchgate.netnih.gov The mechanism behind this compound's effect in this model is linked to its activity at serotonin 5-HT1A receptors. researchgate.netnih.gov The inhibitory effect of this compound on marble-burying is blocked by the selective 5-HT1A receptor antagonist, WAY100135. researchgate.netnih.gov Furthermore, the effect of the selective 5-HT1A receptor agonist, 8-OH-DPAT, on this behavior is also antagonized by WAY100135. nih.gov These findings suggest that the 5-HT1A receptor agonistic property of this compound is crucial for its potential anti-OCD effects observed in this animal model. researchgate.netnih.gov
Table 1: Effect of this compound and Other Antipsychotics on Marble-Burying Behavior
| Compound | Effect on Marble-Burying | Effect on Locomotor Activity | Implied Mechanism |
|---|---|---|---|
| This compound | Inhibits | No significant effect | 5-HT1A receptor agonism researchgate.netnih.gov |
| Haloperidol | Inhibits | Suppresses | Not specified in this context |
| Risperidone | Inhibits | Suppresses | Not specified in this context |
| 8-OH-DPAT | Inhibits | Not specified in this context | Selective 5-HT1A receptor agonism nih.gov |
| WAY100135 | Antagonizes this compound's effect | Not specified in this context | Selective 5-HT1A receptor antagonism researchgate.netnih.gov |
Electrophysiological Studies (e.g., Rat Dorsal Raphe Neurons)
Electrophysiological studies using the whole-cell patch-clamp technique on rat dorsal raphe (DR) neurons have provided insights into the physiological actions of this compound at the cellular level. jst.go.jpnih.gov The dorsal raphe nucleus is a key area in the brain with a high density of serotonergic neurons and 5-HT1A autoreceptors. researchgate.net
Application of this compound to these neurons causes a concentration-dependent hyperpolarization of the cell membrane and inhibits spontaneous action potentials. jst.go.jpnih.govresearchgate.net This effect is observed at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, with an estimated EC50 value of 28 nM. researchgate.net The hyperpolarizing effect of this compound on DR neurons is similar to that produced by known 5-HT1A receptor agonists such as 8-OH-DPAT and tandospirone. jst.go.jpnih.govresearchgate.net
In Vitro Metabolism Studies (e.g., Human Liver Microsomes)
In vitro studies using human liver microsomes and S9 fractions are essential for understanding the metabolic pathways of a drug. For this compound, these studies have identified several key metabolic processes and the cytochrome P450 (CYP) enzymes involved. niph.go.jpnih.gov
The primary metabolic pathways for this compound in human liver preparations include hydroxylation, N-dealkylation, and S-oxidation. niph.go.jpnih.gov When incubated with human liver S9 for a short duration (10 minutes), the main metabolite formed is ID-15036, which is a product of hydroxylation in the cyclohexane (B81311) ring. nih.gov With longer incubation (60 minutes), there is an increase in metabolites resulting from the cleavage of the butylene chain, such as ID-15001. nih.gov
Studies using yeast microsomes expressing specific human P450 subtypes have identified CYP1A1, CYP2C8, CYP2D6, and particularly CYP3A4 as the enzymes responsible for this compound metabolism. niph.go.jpnih.gov The contribution of these enzymes is ranked as CYP3A4 >> CYP2D6 > CYP2C8 = CYP1A1. niph.go.jp The significant role of CYP3A4 is further highlighted by the finding that ketoconazole, a potent CYP3A4 inhibitor, markedly reduces this compound metabolism. nih.gov In contrast, this compound itself does not show a significant inhibitory effect on the metabolism of other drugs like biperiden, flunitrazepam, haloperidol, and diazepam in human liver microsomes. nih.gov
Receptor Binding Experiments
Receptor binding assays are fundamental in defining the pharmacological profile of a neuroactive compound. For this compound, these experiments have revealed a multi-receptor binding profile with high affinities for specific dopamine (B1211576) and serotonin receptors. drugbank.comncats.io
This compound demonstrates very high affinity for serotonin 5-HT2A (Ki = 0.61-1.3 nM) and dopamine D2 (Ki = 0.6-1.4 nM) receptors, where it acts as an antagonist or inverse agonist. drugbank.comncats.iowikipedia.org It also possesses high affinity for serotonin 5-HT1A receptors (Ki = 2.9 nM), at which it functions as a partial agonist. drugbank.comncats.iowikipedia.org
The compound shows moderate affinity for α1-adrenergic (Ki = 17 nM) and dopamine D1 receptors (Ki = 41 nM). ncats.io Its affinity for other receptors, such as α2-adrenergic, opiate, glutamate (B1630785), phencyclidine, benzodiazepine (B76468), and GABA-A receptors, is negligible. ncats.io This specific binding profile, characterized by potent D2 and 5-HT2A antagonism combined with 5-HT1A partial agonism, is a hallmark of atypical antipsychotics. drugbank.comresearchgate.netpatsnap.com
Table 2: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) | Reference |
|---|---|---|
| 5-HT2A | 0.61 - 1.3 | drugbank.comncats.iowikipedia.org |
| Dopamine D2 | 0.6 - 1.4 | drugbank.comncats.iowikipedia.org |
| 5-HT1A | 2.9 | ncats.iowikipedia.org |
| α1-Adrenergic | 17 | ncats.io |
| Dopamine D1 | 41 | ncats.io |
Neuroimaging Techniques
Neuroimaging provides a window into the functional effects of drugs on the human brain in vivo.
Electroencephalography (EEG) Microstate Analysis
EEG microstate analysis is a technique that examines the transient, quasi-stable topographical patterns of the brain's electrical field. imrpress.com These microstates are thought to represent the "atoms of thought," reflecting the sub-second activation of global functional brain networks. pnas.org
Pharmaco-EEG studies have investigated the effect of this compound on these microstates in healthy volunteers. nih.gov Research has found that this compound selectively increases the duration of a specific microstate class (class D). nih.govfrontiersin.org This is significant because the duration of this particular microstate is typically found to be shortened in patients with schizophrenia. nih.govfrontiersin.org This finding suggests a potential "key-lock" mechanism, where the drug's effect on brain dynamics is opposite to the alterations seen in the disorder it is used to treat. nih.gov Other antipsychotics, such as risperidone, olanzapine, and quetiapine, did not show this selective effect on microstate dynamics. researchgate.net Haloperidol, a conventional antipsychotic, was found to increase the mean duration of all microstate classes. nih.gov
Functional Magnetic Resonance Imaging (fMRI)
Functional Magnetic Resonance Imaging (fMRI) is a non-invasive technique that measures brain activity by detecting changes in blood flow, known as the blood-oxygen-level-dependent (BOLD) signal. europa.euresearchgate.net It is widely used to study brain function in both healthy individuals and in psychiatric disorders like schizophrenia. researchgate.net
While specific fMRI studies focusing solely on the direct effects of this compound on the BOLD signal are not detailed in the provided search results, the literature establishes the methodology's importance. fMRI is used to investigate how antipsychotic drugs modulate brain activity during cognitive tasks or at rest. neura.edu.aunih.gov For example, studies have shown that dopamine D2 receptor antagonists can modulate the BOLD signal in brain regions like the striatum during working memory tasks. europa.eu The effects of antipsychotics on fMRI signals are complex, and research suggests that the affinity of a drug for the D2 receptor may influence the resulting BOLD signal changes. researchgate.net Given this compound's high affinity for D2 receptors, fMRI stands as a critical tool for elucidating its neural mechanisms in humans, even if specific, detailed findings for this particular compound are pending in the reviewed literature.
Pharmacokinetic and Pharmacodynamic Studies
Plasma Concentration and Time to Peak Concentration (Tmax)
Following oral administration, this compound is absorbed relatively quickly. nih.gov Studies in healthy volunteers and patients with schizophrenia have consistently shown that the time to reach maximum plasma concentration (Tmax) is typically between 0.8 and 1.79 hours. drugbank.comresearchgate.netnih.gov
In one study involving healthy subjects who received a single oral dose of 8mg of this compound, the peak plasma concentration (Cmax) was found to be 5.7 µg/L. nih.gov Another study with healthy Chinese volunteers receiving the same dose reported a Cmax of 2.79 ± 0.78 µg/L. researchgate.netnih.gov In schizophrenic patients at a steady state with a dosage of 16 mg twice daily, the geometric mean Cmax for this compound was 8.8 ng/mL. researchgate.netnih.gov It is noteworthy that the plasma concentration of its active metabolite, hydroxythis compound, has been observed to be higher than that of the parent compound. researchgate.netnih.gov For instance, in the same study on schizophrenic patients, the Cmax for hydroxythis compound was 29.4 ng/mL. researchgate.netnih.gov
Table 1: this compound Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)
| Population | Dose | Cmax (this compound) | Tmax (this compound) | Cmax (Hydroxythis compound) | Tmax (Hydroxythis compound) |
|---|---|---|---|---|---|
| Healthy Subjects nih.gov | 8 mg (single dose) | 5.7 µg/L | 0.8 - 1.5 h | N/A | N/A |
| Healthy Chinese Volunteers researchgate.netnih.gov | 8 mg (single dose) | 2.79 ± 0.78 µg/L | 1.79 ± 0.45 h | N/A | N/A |
| Schizophrenic Patients (steady state) researchgate.netnih.gov | 16 mg twice daily | 8.8 ng/mL | 0.8 h | 29.4 ng/mL | 1.1 h |
Area Under the Curve (AUC)
The area under the plasma concentration-time curve (AUC) provides a measure of total drug exposure. For a single 8mg dose of this compound hydrochloride in healthy Chinese volunteers, the AUC from time 0 to 24 hours (AUC(0-24)) was 15.48 ± 4.23 µg/L*h. researchgate.netnih.gov
Table 2: this compound Area Under the Curve (AUC)
| Population | Dose | AUC (this compound) | AUC (Hydroxythis compound) |
|---|---|---|---|
| Healthy Chinese Volunteers researchgate.netnih.gov | 8 mg (single dose) | 15.48 ± 4.23 µg/L*h (AUC0-24) | N/A |
| Schizophrenic Patients (steady state) researchgate.netnih.gov | 16 mg twice daily | 22.0 ng*h/mL (AUC0-12) | 133.7 ng*h/mL (AUC0-12) |
Elimination Half-Life (t1/2)
The elimination half-life (t1/2) of this compound is relatively short, indicating that the drug is cleared from the body quickly. Following a single 8mg oral dose, the elimination half-life has been reported to be approximately 1.9 to 2.5 hours. drugbank.comwikipedia.org Another study in healthy Chinese volunteers reported a longer elimination half-life of 6.78 ± 1.38 hours after a single 8mg dose. researchgate.netnih.gov In schizophrenic patients at a steady state, the elimination half-life was found to be around 1.9 hours. researchgate.netnih.gov In a case of excessive dosage, the elimination half-life was noted to be 8 hours, which is similar to that observed in healthy adults. researchgate.net
Table 3: this compound Elimination Half-Life (t1/2)
| Population/Condition | Dose | Elimination Half-Life (t1/2) |
|---|---|---|
| General drugbank.comwikipedia.org | 8 mg (single dose) | 1.9 - 2.5 h |
| Healthy Chinese Volunteers researchgate.netnih.gov | 8 mg (single dose) | 6.78 ± 1.38 h |
| Schizophrenic Patients (steady state) researchgate.netnih.gov | 16 mg twice daily | 1.9 h |
| Excessive Dose researchgate.net | N/A | 8 h |
Clearance Rate
The apparent clearance rate of this compound from the body is quite high. For patients receiving a single 8mg oral dose, the apparent clearance rate is approximately 425.5 ± 150.3 L/h. nih.govdrugbank.com This rapid clearance is consistent with the drug's short elimination half-life.
Volume of Distribution
This compound has a large mean volume of distribution. Following oral administration of 32 mg/day, the mean volume of distribution is 1733 L, with a wide range of 356 to 5246 L. nih.govdrugbank.com This large volume of distribution suggests that the drug is extensively distributed throughout the body's tissues.
Protein Binding
This compound exhibits a high degree of binding to plasma proteins. The plasma protein binding ratio is approximately 92%, with the drug binding extensively to both serum albumin and α1-acid glycoprotein. drugbank.comwikipedia.org This high level of protein binding can influence the drug's distribution and availability to its target receptors.
Outcome Measures and Rating Scales in Clinical Research
The efficacy and tolerability of this compound in clinical research are evaluated using a variety of standardized rating scales. These instruments provide quantitative measures of symptoms and side effects, allowing for objective comparisons and the tracking of changes over time.
Positive and Negative Syndrome Scale (PANSS)
The Positive and Negative Syndrome Scale (PANSS) is a cornerstone in the assessment of schizophrenia symptom severity in clinical trials involving this compound. researchgate.netnih.govnih.gov This scale is designed to evaluate the positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology associated with schizophrenia.
A meta-analysis of randomized controlled trials revealed that while this compound was comparable to other pooled antipsychotics in reducing negative and general PANSS subscale scores, it was found to be inferior in reducing total PANSS scores and positive subscale scores. researchgate.netnih.govplos.org However, when compared specifically with haloperidol, this compound demonstrated superiority in reducing negative symptoms on the PANSS. researchgate.net Another study comparing this compound to aripiprazole over a 12-week period found significant improvements in total PANSS scores for both groups, with no significant differences between them. nih.gov
Antipsychotic-naïve patients treated with this compound have shown greater improvement in PANSS total, positive, and excited component scores compared to those who had received prior antipsychotic treatment. researchgate.net
Table 1: this compound and PANSS Research Findings
| Comparison Drug | Study Duration | Key PANSS Findings |
|---|---|---|
| Risperidone | 12 weeks | Both drugs showed significant reductions in total and subscale scores. Risperidone was more effective at week 8 for total and general psychopathology scores. nih.govresearchgate.net |
| Pooled Antipsychotics (meta-analysis) | Mean of 9.6 weeks | This compound was inferior in reducing total and positive scores, but comparable for negative and general scores. researchgate.netnih.govplos.org |
| Haloperidol | Not specified | This compound was superior in reducing negative symptom scores. researchgate.net |
Brief Psychiatric Rating Scale (BPRS)
In a comparative study, the clinical effects of switching from first-generation antipsychotics to aripiprazole, this compound, or olanzapine were evaluated. nih.gov The BPRS mean total score showed no significant difference between the groups after 8 weeks, suggesting a comparable clinical effect among these second-generation antipsychotics in patients with chronic schizophrenia. nih.gov The scale is also used to assess psychopathology in studies examining factors related to the physical activity of patients with schizophrenia. psychiatryinvestigation.org
Drug-Induced Extra-Pyramidal Symptoms Scale (DIEPSS)
The Drug-Induced Extra-Pyramidal Symptoms Scale (DIEPSS) is a specialized scale for assessing the severity of drug-induced movement disorders. nih.gov It is particularly relevant for second-generation antipsychotics like this compound, as it can evaluate even low-incidence extrapyramidal symptoms (EPS). nih.gov The scale covers eight individual items, including gait, bradykinesia, and tremor, as well as a global assessment. psychiatryinvestigation.org
In clinical trials, the DIEPSS is used to compare the side-effect profiles of this compound with other antipsychotics. A randomized clinical comparison with risperidone found no significant differences in DIEPSS scores between the two groups at any point during the 12-week study. nih.gov Similarly, a 12-week comparative study with aripiprazole also reported no significant differences in DIEPSS total scores over time between the two treatment groups. nih.gov Furthermore, a meta-analysis indicated that this compound was associated with lower scores related to extrapyramidal symptoms compared to other pooled antipsychotics. researchgate.net The DIEPSS is also utilized in studies investigating the relationship between antipsychotic-induced symptoms and other clinical factors, such as quality of life. plos.org
Barnes Akathisia Rating Scale (BARS)
The Barnes Akathisia Rating Scale (BARS) is a specific tool used to assess the severity of akathisia, a common and distressing side effect of antipsychotic medications characterized by a subjective feeling of restlessness and an objective inability to sit still. nppsychnavigator.com The BARS evaluates both the subjective and objective components of akathisia. nppsychnavigator.com
In a 12-week, open-label study comparing this compound and aripiprazole, the BARS was used to evaluate safety. nih.gov The results showed no significant differences in the BARS total score over time between the two groups. nih.gov A preliminary open trial investigating the long-term efficacy and tolerability of this compound in young people at clinical high risk for psychosis also utilized the BARS. semanticscholar.orgnih.gov This 26-week study found that BARS scores did not worsen during this compound therapy, suggesting a favorable profile in terms of this particular side effect. semanticscholar.orgnih.govnih.gov
Structured Interview for Prodromal Symptoms (SIPS)
The Structured Interview for Prodromal Symptoms (SIPS) is a diagnostic tool used to identify individuals who are at clinical high risk of developing psychosis. semanticscholar.orgnih.govresearchgate.net It helps in diagnosing prodromal syndromes, which are characterized by attenuated or brief, intermittent psychotic symptoms. unc.edu
In a study focusing on early intervention, the Japanese version of the SIPS was used to identify help-seeking individuals at clinical high risk. semanticscholar.orgnih.gov These individuals were then treated with this compound in a 26-week open trial to assess its efficacy in alleviating prodromal symptoms. semanticscholar.orgnih.gov The SIPS criteria, which include attenuated psychotic symptoms, brief intermittent psychotic symptoms, and genetic risk with functional deterioration, were key in subject selection for this early intervention research. researchgate.netresearchgate.net
Scale of Prodromal Symptoms (SOPS)
The Scale of Prodromal Symptoms (SOPS) is often used in conjunction with the SIPS to quantify the severity of prodromal symptoms. semanticscholar.orgnih.govresearchgate.net The SOPS assesses four categories of symptoms: positive, negative, disorganized, and general. semanticscholar.orgnih.gov
In a 26-week open-label trial of this compound for individuals at clinical high risk, the SOPS was a primary outcome measure. semanticscholar.orgnih.govnih.gov The study found a significant improvement in SOPS total scores and positive symptom scores after 26 weeks of this compound therapy. semanticscholar.orgresearchgate.net The SOPS was assessed at baseline and at multiple time points throughout the study (2, 4, 6, 8, 13, and 26 weeks) to track the changes in symptom severity. semanticscholar.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Aripiprazole |
| Haloperidol |
| Mosapramine |
| Olanzapine |
| This compound |
| Quetiapine |
| Risperidone |
| Biperiden |
| Propranolol |
| Amisulpride |
| Benperidol |
| Bromperidol |
| Chlorprothixene |
| Clozapine (B1669256) |
| Flupentixole |
| Fluphenazine |
| Fluspirilene |
| Levomepromazine |
| Loxapine |
| Lurasidone |
| Melperone |
| Paliperidone |
| Perazine |
| Perphenazine |
| Pimozide |
| Pipamperone |
| Prothipendyl |
| Sertindole |
| Sulpiride |
| Thioridazine |
| Ziprasidone |
| Zuclopenthixole |
Future Directions and Emerging Research Avenues
Elucidation of Long-Term Efficacy and Tolerability
While short-term studies have established the efficacy of perospirone in treating schizophrenia, further long-term research is crucial to fully understand its sustained benefits and tolerability profile. nih.gov Preliminary open trials have suggested that this compound is beneficial and well-tolerated over periods such as 26 weeks, particularly in specific patient groups like those at clinical high risk for psychosis. nih.govnih.gov In one such study, participants showed significant improvement in scores on the Scale of Prodromal Symptoms (SOPS) without deterioration in akathisia scores as measured by the Barnes Akathisia Scale (BAS). nih.govnih.govsemanticscholar.org Importantly, no serious adverse events were reported during this trial, indicating a favorable long-term safety profile in this population. nih.govnih.govsemanticscholar.org These initial findings underscore the need for larger, controlled, long-term studies to confirm these benefits and to establish this compound's place in maintenance therapy for schizophrenia and related disorders.
Further Investigation into Specific Patient Populations (e.g., Adolescents, Treatment-Resistant Cases)
The efficacy and safety of this compound in specific patient populations, such as adolescents and individuals with treatment-resistant schizophrenia, remain areas requiring more dedicated investigation. While some studies have focused on young people at clinical high risk for psychosis, comprehensive data on adolescent populations with established schizophrenia is less robust. nih.govsemanticscholar.org Similarly, while there is a clear need for effective treatments in treatment-resistant schizophrenia, research into this compound's role in this challenging condition is not yet extensive. frontiersin.org Future clinical trials should be designed to specifically address these populations, providing clearer guidance on the utility of this compound for these groups.
Research on Cognitive Deficit Improvement Mechanisms
Cognitive impairment is a core feature of schizophrenia, and emerging evidence suggests that this compound may offer benefits in this domain. nih.govresearchgate.net The proposed mechanism for this cognitive enhancement is linked to its unique pharmacological profile, particularly its partial agonism at the 5-HT1A receptor. nih.govresearchgate.netpatsnap.com Studies have shown that switching to this compound from other antipsychotics can lead to significant improvements in verbal memory organization, as measured by the Auditory Verbal Learning Test. nih.govresearchgate.net This cognitive improvement may be mediated by this compound's ability to enhance P300 current density in the left prefrontal cortex, an area of the brain associated with attentive cognitive processes. frontiersin.org Further research is needed to fully elucidate the neural mechanisms through which this compound may ameliorate cognitive deficits in schizophrenia. frontiersin.org This could involve more advanced neuroimaging studies and the exploration of its effects on various neurotransmitter systems beyond dopamine (B1211576) and serotonin (B10506), such as the glutamatergic and cholinergic systems. nih.govnih.gov
Below is a summary of a study investigating the effect of switching to this compound on cognitive and clinical measures.
| Parameter | Prior Antipsychotic (Baseline) | After Switching to this compound | Significance |
|---|---|---|---|
| Verbal Memory Organization Index | Lower | Significantly Improved | p < 0.05 |
| Negative Symptoms Score | Higher | Ameliorated | Not specified |
| Extrapyramidal Side Effects Score | Higher | Ameliorated | Not specified |
Exploration of this compound's Role in Preventing Psychosis Onset
Early intervention in individuals at clinical high risk for psychosis is a critical area of research, with the goal of delaying or even preventing the onset of full-blown illness. nih.govnih.gov Preliminary open-label trials have indicated that this compound may be a valuable tool in this context. nih.govnih.govsemanticscholar.org In a 26-week trial involving help-seeking individuals at clinical high risk, this compound therapy was associated with a significant improvement in prodromal symptoms. nih.govnih.govsemanticscholar.org The study highlighted that this compound could be an optimal treatment for those at imminent risk of psychosis, given its efficacy and favorable side-effect profile. nih.govnih.govsemanticscholar.org However, these findings are preliminary and necessitate confirmation through larger, placebo-controlled studies to firmly establish this compound's role in the prevention of psychosis. nih.govnih.gov
Comprehensive Assessment of Metabolic Risks and Cardiometabolic Profile
A significant concern with many atypical antipsychotics is the risk of metabolic side effects, including weight gain, dyslipidemia, and hyperglycemia. openaccessjournals.comnih.gov this compound has been suggested to have a lower propensity for eliciting these metabolic disturbances. semanticscholar.orgcpn.or.kr A systematic review and meta-analysis of randomized controlled trials found that this compound did not differ significantly from other antipsychotics in terms of weight gain and changes in total cholesterol levels. figshare.comnih.govscienceopen.com However, the number of studies included in this analysis was small, highlighting the need for more extensive, controlled clinical trials with larger patient populations to provide a more definitive assessment of this compound's cardiometabolic profile. figshare.comnih.gov Future research should include long-term monitoring of a comprehensive range of metabolic parameters to fully characterize its risk profile. There are also case reports suggesting potential positive effects of this compound on obesity and type 2 diabetes mellitus in patients with schizophrenia, which warrants further investigation. nih.gov
The following table summarizes the findings from a meta-analysis comparing the cardiometabolic risks of this compound with other antipsychotics.
| Cardiometabolic Parameter | This compound vs. Other Antipsychotics | Number of Studies | Total Patients |
|---|---|---|---|
| Weight Gain | No significant difference | 5 | 562 |
| Total Cholesterol Levels | No significant difference | 5 | 562 |
Novel Augmentation Strategies and Polypharmacy Considerations
In clinical practice, augmentation strategies are often employed for patients with a partial or inadequate response to monotherapy. However, the augmentation of this compound has not been systematically studied. cambridge.org Theoretical augmentation strategies could include the addition of mood stabilizers like valproate, carbamazepine, or lamotrigine (B1674446), particularly in the context of both schizophrenia and bipolar mania. cambridge.org For acute agitation, short-term use of a benzodiazepine (B76468) could be considered. cambridge.org Given the lack of systematic research, future studies are needed to evaluate the efficacy and safety of various augmentation and polypharmacy strategies with this compound to provide evidence-based guidance for clinicians.
Real-World Data Analysis of Adverse Drug Reactions
The comprehensive safety profile of a psychotropic agent is best understood through the lens of real-world data, which captures the complexities of clinical practice beyond the controlled environment of clinical trials. For this compound, which is primarily prescribed in Japan, a thorough analysis of post-marketing surveillance data from spontaneous reporting systems like the Japanese Adverse Drug Event Report (JADER) database is a critical future direction.
While clinical trials provide foundational safety information, real-world data offers invaluable insights into the incidence of rare adverse events, the impact of comorbidities, and the effects of polypharmacy—factors often excluded from registration studies. Analysis of large-scale pharmacovigilance data can identify previously unrecognized adverse drug reactions (ADRs) and quantify the reporting odds ratios for various events, offering a more nuanced understanding of this compound's tolerability in a broader patient population.
Currently, available information from package inserts lists known potential adverse reactions. A systematic analysis of the JADER database would provide quantitative data on the frequency and nature of these and other reported events. Such an analysis would be instrumental in refining clinical guidelines and enhancing patient safety.
Table 1: Known Adverse Drug Reactions of this compound (from Japanese Package Insert)
| System Organ Class | Adverse Drug Reaction |
| Psychiatric Disorders | Agitation, Insomnia, Drowsiness, Anxiety |
| Nervous System Disorders | Dizziness, Headache, Extrapyramidal symptoms (e.g., akathisia, dystonia, parkinsonism), Tremor |
| Gastrointestinal Disorders | Nausea, Vomiting, Constipation, Dry mouth |
| Cardiovascular Disorders | Tachycardia, Orthostatic hypotension |
| Metabolism and Nutrition Disorders | Increased appetite, Weight gain |
| Endocrine Disorders | Hyperprolactinemia |
| Skin and Subcutaneous Tissue Disorders | Rash |
This table is for informational purposes only and is not a substitute for professional medical advice. The frequency and severity of adverse reactions can vary.
Advanced Neurobiological Investigations and Neural Circuitry Modulation
The therapeutic efficacy of this compound is attributed to its distinct binding profile, characterized by potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, coupled with partial agonism at serotonin 5-HT₁ₐ receptors. Current time information in 小県郡, JP.kegg.jp Future research is increasingly focused on how this multi-receptor action translates into the modulation of complex neural circuits implicated in psychosis and mood regulation.
Modulation of Cortico-Striato-Thalamo-Cortical (CSTC) Circuits: Key to understanding the pathophysiology of schizophrenia are the cortico-striato-thalamo-cortical (CSTC) loops, which are critical for cognitive and emotional processing. med.or.jpjosai.ac.jp Hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, while hypoactivity of the mesocortical pathway is linked to negative and cognitive symptoms. Current time information in 小県郡, JP.kagoshima-u.ac.jpresearchgate.net this compound's D₂ receptor antagonism is thought to quell the hyperdopaminergic state in the mesolimbic pathway. Current time information in 小県郡, JP.
Emerging research suggests that the interaction between serotonin and dopamine systems is crucial for regulating these circuits. This compound's 5-HT₂ₐ antagonism may enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms by redressing the hypodopaminergic state in the mesocortical pathway. kegg.jpamel-di.com Future investigations using advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), in patients treated with this compound could provide direct evidence of its modulatory effects on CSTC connectivity and activity.
Influence on Glutamatergic and GABAergic Systems: The balance between excitatory (glutamate) and inhibitory (gamma-aminobutyric acid, GABA) neurotransmission is fundamental to proper brain function, and its dysregulation is increasingly recognized as a core feature of schizophrenia. pmda.go.jppmda.go.jpjapic.or.jppmda.go.jppmda.go.jp There is a growing interest in how atypical antipsychotics like this compound may indirectly modulate these systems.
This compound's partial agonism at 5-HT₁ₐ receptors is a particularly promising area of investigation in this context. amel-di.comnih.gov Preclinical studies have shown that 5-HT₁ₐ receptor activation can influence glutamatergic and GABAergic neuronal activity. Specifically, 5-HT₁ₐ agonism may play a role in modulating N-methyl-D-aspartate (NMDA) receptor function, which is critical for synaptic plasticity and cognitive processes. Furthermore, by enhancing dopamine neurotransmission in the prefrontal cortex, this compound may indirectly influence the intricate balance between glutamate (B1630785) and GABA in this region, which is essential for executive functions. kegg.jpamel-di.com Future research employing techniques like magnetic resonance spectroscopy (MRS) to measure in vivo levels of glutamate and GABA in patients treated with this compound could offer profound insights into its mechanism of action beyond simple receptor occupancy.
Table 2: Investigational Areas in the Neurobiological Actions of this compound
| Research Area | Key Focus | Potential Therapeutic Implication |
| CSTC Circuit Modulation | Examining the effects of this compound on the connectivity and activity of cortico-striato-thalamo-cortical loops. | Understanding the neural basis for improvements in positive, negative, and cognitive symptoms. |
| Glutamate/GABA Balance | Investigating the influence of this compound, particularly its 5-HT₁ₐ agonism, on the balance between excitatory and inhibitory neurotransmission in the prefrontal cortex. | Elucidating the mechanisms underlying cognitive enhancement and mood stabilization. |
| Mesocortical Dopamine Release | Quantifying the impact of 5-HT₂ₐ antagonism and 5-HT₁ₐ agonism on dopamine levels in the prefrontal cortex. | Providing a direct link between receptor action and the amelioration of negative and cognitive symptoms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
